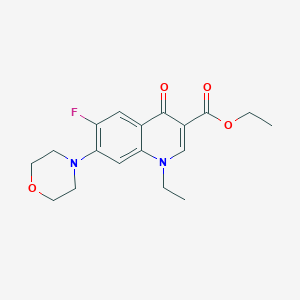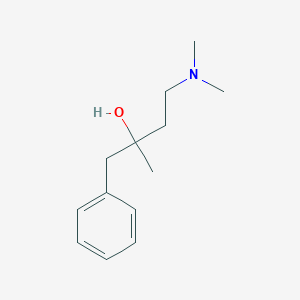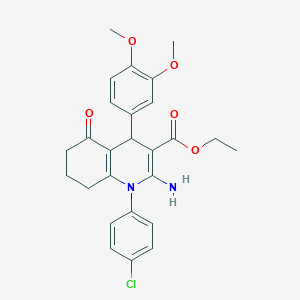![molecular formula C20H23N3O2 B259143 N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B259143.png)
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to an ethyl chain and an isopropyl-phenoxy-acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using an ethyl halide to introduce the ethyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-nitro-benzamide
- N-(2-(1H-Benzimidazol-2-yl)ethyl)-4-methyl-3-nitrobenzamide
- 2-(1H-Benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide
Uniqueness
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of the isopropyl-phenoxy group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature may enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)15-7-3-6-10-18(15)25-13-20(24)21-12-11-19-22-16-8-4-5-9-17(16)23-19/h3-10,14H,11-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
ITHRZSHREWWOOC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B259062.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)

![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)
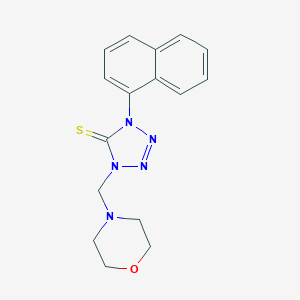
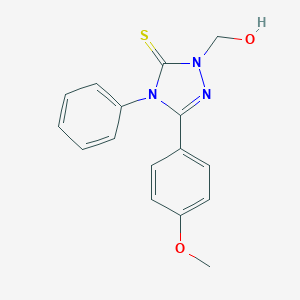
![4-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)
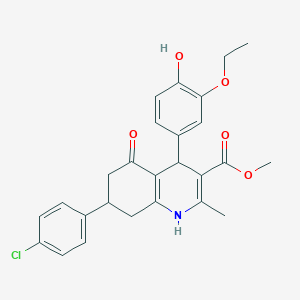
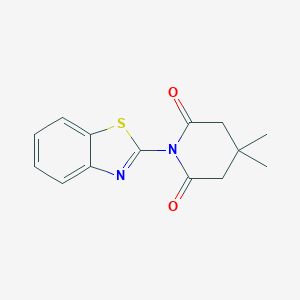
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
